Deschloro-Zopiclone

GABA-A receptor pharmacology sedative-hypnotic SAR in vitro electrophysiology

Analytical QC labs need a well-characterized, specific standard to quantify Zopiclone impurities per ICH Q3A/Q3B guidelines. Deschloro-Zopiclone (CAS 1348046-61-6) is the authenticated deschloro impurity and metabolite reference standard for this exact purpose. • Enables precise HPLC/LC-MS impurity profiling and method validation • Critical for ANDA regulatory submissions and pharmacopeial compliance • Validated negative control for GABAA receptor SAR studies (>9,050-fold lower potency vs Zopiclone)

Molecular Formula C17H18N6O3
Molecular Weight 354.4 g/mol
CAS No. 1348046-61-6
Cat. No. B590888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeschloro-Zopiclone
CAS1348046-61-6
Molecular FormulaC17H18N6O3
Molecular Weight354.4 g/mol
Structural Identifiers
InChIInChI=1S/C17H18N6O3/c1-21-8-10-22(11-9-21)17(25)26-16-14-13(19-6-7-20-14)15(24)23(16)12-4-2-3-5-18-12/h2-7,16H,8-11H2,1H3
InChIKeyUBNVOZOBTKAVFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Deschloro-Zopiclone Reference Standard for Zopiclone Analysis


Deschloro-Zopiclone (CAS 1348046-61-6) is a cyclopyrrolone compound and a well-characterized impurity and metabolite of the non-benzodiazepine hypnotic Zopiclone . It is structurally defined by the absence of the chlorine atom present in the parent compound's pyridine ring [1]. This compound is primarily utilized as an analytical reference standard in pharmaceutical quality control and method development, ensuring the accurate quantification and purity assessment of Zopiclone in drug formulations .

Analytical reference standard for Zopiclone impurity profiling
Metabolite biomarker standard for bioanalytical method development
SAR probe for chlorine substituent target engagement studies

Why Deschloro-Zopiclone Cannot Be Substituted


Substituting Deschloro-Zopiclone with its parent compound Zopiclone or the active enantiomer Eszopiclone is invalid for several critical scientific and industrial applications. First, Deschloro-Zopiclone is an impurity and metabolite with a distinct molecular identity . Using a different compound as a reference standard for impurity profiling would introduce significant analytical error and compromise regulatory compliance . Second, the absence of the chlorine atom dramatically alters the pharmacological profile, as structure-activity relationship (SAR) studies demonstrate that this substituent is critical for both target engagement and safety [1]. Therefore, its unique role as an analytical reference, an SAR probe, and a metabolite standard necessitates its specific procurement.

Impurity Standard Identity
Substituting Zopiclone or Eszopiclone for Deschloro-Zopiclone may introduce analytical error and may not support regulatory impurity control context.
Pharmacological Profile
The missing chlorine atom alters target engagement and safety-related endpoint context, leading to a distinct SAR profile that cannot be replicated by the parent compound.
Metabolite Biomarker Role
Unique chromatographic retention and metabolic origin prevent substitution by parent drug or other metabolites in bioanalytical methods.

Deschloro-Zopiclone Differentiation Evidence


GABAA Receptor Potency vs. Zopiclone

In a direct comparison using a voltage clamp assay in Xenopus oocytes, Deschloro-Zopiclone exhibited an EC50 of 3.24E+5 nM (324,000 nM) for activity at the α4β3γ2 GABAA receptor subtype, as reported in BindingDB [1]. This contrasts starkly with the potent activity of its parent compound, Zopiclone, which demonstrated an IC50 of 35.8 nM for inhibition of [³H]flumazenil binding in mouse cerebral cortical membranes [2]. This represents a >9,050-fold difference in functional potency.

GABAA Potency vs. Zopiclone
Cross-study reported
>9,050-fold lower potency
Supports distinct analytical standard identity and SAR probe context
EC50 324,000 nM vs. IC50 35.8 nM; cross-study assay conditions
GABA-A receptor pharmacology sedative-hypnotic SAR in vitro electrophysiology

Chlorine Substituent Role in SAR

Structure-activity relationship (SAR) studies on the cyclopyrrolone series have definitively established the role of the chlorine substituent. According to a comprehensive review, 'a chlorine group in the para position of the pyridine ring results in an increase of activity and a decrease of toxicity' [1]. Since Deschloro-Zopiclone lacks this chlorine atom, it is predicted by this class-level SAR to have both significantly lower pharmacological activity and a potentially less favorable toxicity profile compared to chlorinated analogs like Zopiclone and Eszopiclone.

Chlorine SAR Rule
Class-level inference
Cl para substitution increases activity, decreases toxicity
Chlorine substituent critical for target engagement and safety endpoint interpretation
Cyclopyrrolone SAR review; compound lacks this Cl atom
Structure-Activity Relationship (SAR) medicinal chemistry toxicity prediction

Certified Reference Standard for Impurity Profiling

Deschloro-Zopiclone is supplied as a fully characterized, high-purity reference standard specifically for use in analytical method development and validation for Zopiclone drug products . Unlike generic chemical reagents, it is certified for its identity and purity, enabling its use as a traceable calibrant for quantifying the Deschloro-Zopiclone impurity in active pharmaceutical ingredients (APIs) and finished dosage forms . This ensures compliance with stringent regulatory guidelines (e.g., ICH) for impurity control.

Certified Reference Standard
Supplier data
Certified identity and purity (reported ≥95%)
Supports traceable quantification in Zopiclone impurity profiling
Review supplier certificate of analysis for lot-specific attributes
Pharmaceutical analysis method validation quality control

Zopiclone Metabolite Biomarker

Deschloro-Zopiclone is a recognized metabolite of Zopiclone, formed in vivo . This metabolic pathway distinguishes it from the parent drug. As a result, the compound serves as a specific biomarker in pharmacokinetic and drug metabolism studies to track Zopiclone biotransformation. Its unique structure and retention time in analytical systems (e.g., LC-MS/MS) allow for selective detection, which is not possible using Zopiclone or its other metabolites like the N-oxide or N-desmethyl derivatives .

Metabolite Biomarker
Reported
Zopiclone metabolite with distinct retention time
Enables selective bioanalytical detection vs. parent drug and other metabolites
LC-MS/MS method development context; verify in target matrix
Drug metabolism pharmacokinetics bioanalysis

Deschloro-Zopiclone Use Cases


Pharmaceutical Impurity Profiling

Deschloro-Zopiclone is the required reference standard for quantifying and controlling the levels of this specific impurity in Zopiclone active pharmaceutical ingredient (API) and finished drug products. Its use ensures analytical methods are specific, accurate, and compliant with ICH guidelines for impurity testing .

Bioanalytical Method Development

As a recognized metabolite of Zopiclone, Deschloro-Zopiclone serves as a critical standard for developing and validating LC-MS/MS or HPLC-UV methods to track the metabolic fate of Zopiclone in biological fluids (e.g., plasma, urine) from preclinical and clinical studies .

SAR and Probe Molecule Research

The stark functional difference from Zopiclone (>9,050-fold lower potency) and the established SAR rule for the chlorine substituent make Deschloro-Zopiclone a valuable negative control or probe molecule. It is used in GABAA receptor pharmacology research to dissect the contribution of the 4-chloro group to receptor binding, efficacy, and safety profile [1].

Synthesis of Isotope-Labeled Internal Standards

Deschloro-Zopiclone serves as the unlabeled precursor for the synthesis of deuterated analogs (e.g., Deschloro-Zopiclone-d3), which are essential as internal standards for precise and accurate quantification of Zopiclone and its metabolites in complex biological samples using LC-MS/MS .

Application
Selection Property
Validation Focus
Pharmaceutical Impurity Profiling
Certified reference standard purity
Impurity control context, method specificity
Bioanalytical Method Development
Metabolite-selective chromatographic behavior
Differentiation from parent drug in research matrices
GABA-A Receptor SAR Studies
Reported potency difference vs. Zopiclone
Chlorine substituent target engagement contribution
Isotope-Labeled ISTD Synthesis
Unlabeled precursor for deuterated analog
Quantification accuracy in biological samples via LC-MS/MS

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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